7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide
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Overview
Description
7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for various research fields, including biochemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of 7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide is not fully understood. However, it is believed to act as an antioxidant and a free radical scavenger, which may contribute to its neuroprotective properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which may be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can protect cells from oxidative stress and apoptosis. In vivo studies have shown that this compound can reduce inflammation and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide in lab experiments is its potential as a neuroprotective agent. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in studying various diseases. However, one of the main limitations of using this compound is its complex synthesis process, which may limit its availability for research purposes.
Future Directions
There are several future directions for research involving 7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide. One of the most promising areas of research is in the field of neuroscience, where this compound may have potential as a therapeutic agent for various neurodegenerative diseases. Additionally, this compound may be useful in studying the mechanisms of oxidative stress and inflammation in various disease states. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesis Methods
The synthesis of 7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 2-aminobenzoxazole with phenylacetylene in the presence of a palladium catalyst. This reaction is followed by the addition of hydrogen peroxide to form the final product.
Scientific Research Applications
7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide has been studied extensively in various scientific research fields. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have potential as a neuroprotective agent. Additionally, this compound has been investigated for its potential use as a therapeutic agent for various diseases, including cancer and inflammation.
properties
IUPAC Name |
6-hydroxy-3-oxido-7-phenyl-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-16-9-6-7-10-12(15-20-17(10)19)11(9)14-13(16)8-4-2-1-3-5-8/h1-5,18H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVDPYVLWWQTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=[N+](ON=C2C3=C1N(C(=N3)C4=CC=CC=C4)O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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